2-(Propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-(Propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). Sulfonamides are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-(Propan-2-yl)benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal physiological processes that these enzymes are involved in .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs . By inhibiting dihydropteroate synthetase, it interferes with the synthesis of folate, affecting cell growth and division .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining the concentration of the drug that reaches its targets and thus its effectiveness .
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of normal physiological processes such as respiration and cell growth and division . This can lead to various effects at the organism level, depending on the specific processes that are disrupted .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body . Other factors such as temperature and the presence of other substances can also affect the stability and action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of isopropylbenzene (cumene) followed by the introduction of the sulfonamide group. One common method is the reaction of isopropylbenzene with chlorosulfonic acid to form 2-(Propan-2-yl)benzenesulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-(Propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
- 2,5-bis(propan-2-yl)benzene-1-sulfonamide
- 2,4,6-tris(propan-2-yl)benzene-1-sulfonamide
Uniqueness
2-(Propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural features and functional group arrangement. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJMQGRZOEPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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